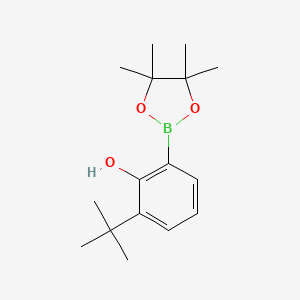
2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science. The compound features a tert-butyl group and a dioxaborolane moiety attached to a phenol ring, which contributes to its reactivity and versatility in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylphenol and pinacolborane.
Borylation Reaction: The key step involves the borylation of tert-butylphenol using pinacolborane in the presence of a palladium catalyst. This reaction forms the dioxaborolane ring attached to the phenol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl and dioxaborolane groups influence the reactivity of the phenol ring.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Substitution: Halogenated or nitrated phenols.
Coupling Reactions: Biaryl compounds and other coupled products.
科学研究应用
2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Materials Science: The compound is employed in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine: Research into its potential biological activities and applications in drug development is ongoing.
作用机制
The mechanism by which 2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects depends on the specific reaction or application:
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
Tert-butylphenol: Lacks the dioxaborolane group but shares the tert-butyl-substituted phenol structure.
Phenylboronic Acid: Contains a boronic acid group instead of the dioxaborolane moiety.
Uniqueness
2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the combination of the tert-butyl group and the dioxaborolane moiety, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)11-9-8-10-12(13(11)18)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHSZXYXVRXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
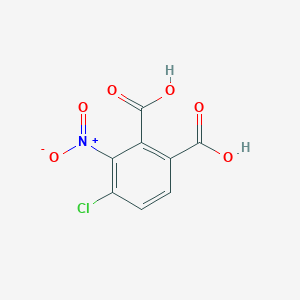
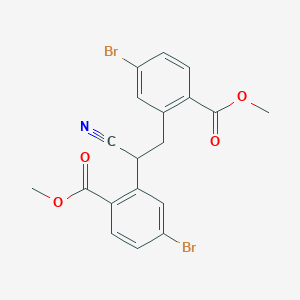
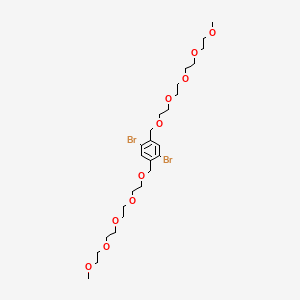
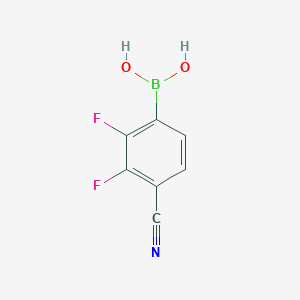
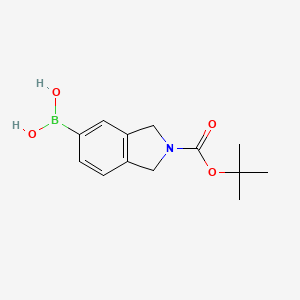
![{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid](/img/structure/B8119391.png)
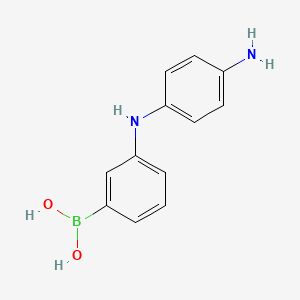
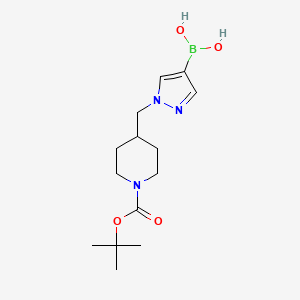
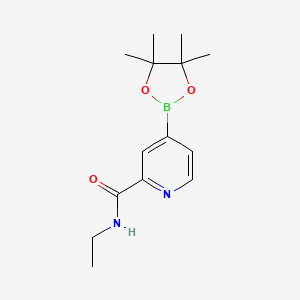

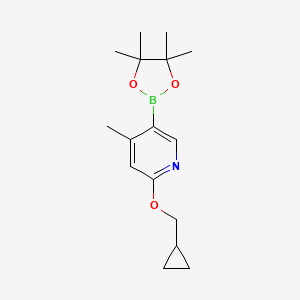
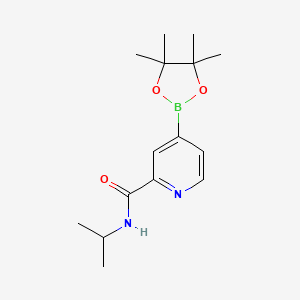

![Ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate](/img/structure/B8119432.png)
